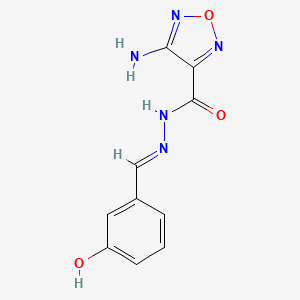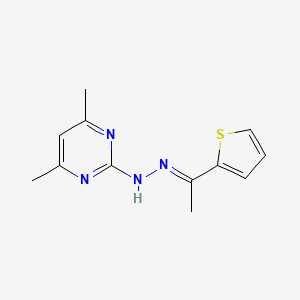![molecular formula C20H16Cl3N3O B3858068 1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858068.png)
1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride
描述
1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDCP, and it is a pyridinium salt that has been synthesized using a specific method. In
科学研究应用
BDCP has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BDCP has been shown to have anti-tumor properties and has been studied as a potential treatment for cancer. In agriculture, BDCP has been studied as a potential pesticide due to its ability to inhibit the growth of certain pests. In environmental science, BDCP has been studied for its potential use in water treatment due to its ability to remove heavy metals from contaminated water.
作用机制
The mechanism of action of BDCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, BDCP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to DNA damage and cell death. In pests, BDCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
BDCP has been shown to have a variety of biochemical and physiological effects. In cancer cells, BDCP has been shown to induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of topoisomerase II and the resulting DNA damage. In pests, BDCP has been shown to cause paralysis and death, as mentioned earlier. In addition, BDCP has been shown to have antioxidant properties and may have a protective effect against oxidative stress.
实验室实验的优点和局限性
BDCP has several advantages for lab experiments, including its ability to inhibit specific enzymes and proteins, its potential applications in various fields, and its well-established synthesis method. However, there are also limitations to using BDCP in lab experiments. For example, its mechanism of action is not fully understood, and it may have unintended effects on non-target organisms.
未来方向
There are several future directions for research on BDCP. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments for cancer and pests. Another area of research could focus on developing new applications for BDCP, such as in the field of nanotechnology. Additionally, research could be conducted on the environmental impact of BDCP and its potential use as a water treatment agent.
属性
IUPAC Name |
1-benzyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O.ClH/c21-18-7-6-17(19(22)12-18)13-23-24-20(26)16-8-10-25(11-9-16)14-15-4-2-1-3-5-15;/h1-13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCTXDGJROAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 4-(3-{[(4-nitrophenyl)amino]oxy}-3-oxopropyl)-5-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3857987.png)
![6-phenyl-5H-benzo[a]phenothiazin-5-one](/img/structure/B3857999.png)






![1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858062.png)
![N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3858067.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858074.png)
![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)
![4-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3858092.png)
